

Spectroscopic Profile of Isosorbide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosorbide, a well-characterized bicyclic diol derived from sorbitol. Due to the lack of information for "**Ssioriside**," it is presumed that this was a typographical error for "Isosorbide." This document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided.

Mass Spectrometry (MS) Data

A liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of two of its active metabolites, isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN).[1] While detailed fragmentation data for the parent Isosorbide is not extensively available in the provided context, the methodology for its metabolites is instructive.

Experimental Protocol: LC-ESI-MS/MS for Isosorbide Metabolites

A specific and validated LC-ESI-MS/MS assay is utilized for the simultaneous determination of IS 2-MN and IS 5-MN.[1] The following outlines the key aspects of the experimental protocol:



- Sample Preparation: A simple protein precipitation technique is used for extraction from plasma samples (rat and human).[1]
- Internal Standard: 13C6 isosorbide 5-mononitrate is employed as the internal standard.[1]
- Chromatography: The two isomers are separated on a chiral column.[1]
- Ionization and Detection: Mass detection is performed using electrospray ionization (ESI) in
 the negative multiple reaction monitoring (MRM) mode.[1] Due to the neutral nature of
 organic nitrates, acetate adduct ions of IS 2-MN and IS 5-MN were selected as the parent
 mass for quantification as they ionize and fragment well in the negative mode.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported 1H and 13C NMR data for Isosorbide.

1H NMR Spectroscopic Data for Isosorbide

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Frequency (MHz)
4.69	dd	1H	CDCl3	500
4.37	m	2H	CDCl3	500
4.29	q	1H	CDCl3	500
3.87	m	3H	CDCl3	500
3.52	dd	1H	CDCl3	500
2.67	S	1H	CDCl3	500
1.69	S	1H	CDCl3	500

Table 1: Summary of 1H NMR data for Isosorbide in Deuterated Chloroform.[2]

13C NMR Spectroscopic Data for Isosorbide Dimethyl Ether



While specific 13C NMR data for the parent Isosorbide is not detailed in the provided search results, data for its derivative, Isosorbide dimethyl ether, is available.

Chemical Shift (δ) ppm

Data not explicitly provided in search results

Table 2: 13C NMR data for Isosorbide Dimethyl Ether. Although the specific chemical shifts are not listed, ChemicalBook provides a spectrum for reference.[3]

Experimental Protocol: NMR Spectroscopy

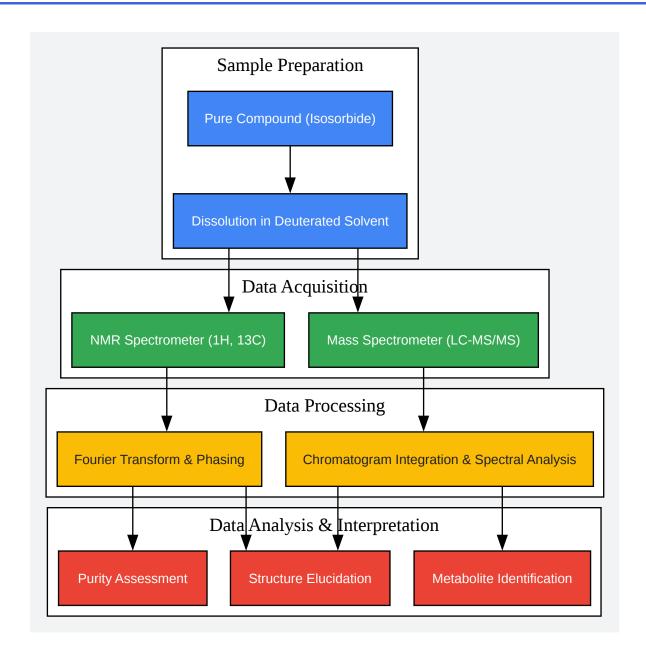
The following provides a general outline of the experimental conditions for acquiring NMR spectra of Isosorbide and its derivatives.

- Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies such as 400 MHz or 500 MHz.[2][4]
- Solvents: Deuterated solvents such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterated Chloroform (CDCl3) are commonly used.[2][4]
- Internal Standards: For quantitative NMR, internal standards like maleic acid or 1,4dinitrobenzene may be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Isosorbide, from sample preparation to data interpretation.





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Caption: Workflow for Spectroscopic Analysis of a Compound.

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References



- 1. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isosorbide dimethyl ether(5306-85-4) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
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